1-(2-methyl-1-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one
Description
This compound features a complex bicyclic scaffold combining a pyrido[3,4-d]pyrimidine ring fused to an octahydropyrrolo[2,3-c]pyrrole system, with a 2-methylacetyl substituent at the 5-position.
Properties
IUPAC Name |
1-(2-methyl-1-pyrido[3,4-d]pyrimidin-4-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-10-5-12-7-20(11(2)22)8-15(12)21(10)16-13-3-4-17-6-14(13)18-9-19-16/h3-4,6,9-10,12,15H,5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYIRAQYEXUHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CN(CC2N1C3=NC=NC4=C3C=CN=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis.
Biochemical Analysis
Biochemical Properties
Compounds with similar pyrido[3,4-d]pyrimidine scaffolds have been shown to exhibit significant biological activities. They have been found to interact with various enzymes and proteins, potentially influencing biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
Structural and Functional Insights
Core Heterocycles: The target compound’s pyrido[3,4-d]pyrimidine core distinguishes it from analogs with pyrrolo[2,3-d]pyrimidine (e.g., compound 19 in ) or pyrazolo[3,4-c]pyrimidine (e.g., Example 64 in ).
Substituent Effects :
- The 2-methylacetyl group in the target compound may improve solubility compared to the 5-chloropyridinyl group in compound 19 .
- Fluorinated analogs (e.g., 4-fluoroindoline in , 3-fluorophenyl in ) demonstrate how halogenation enhances bioavailability and target affinity, suggesting opportunities for optimizing the target compound.
Synthetic Efficiency :
- The low yield (20%) of the pyrazolo-pyrimidine analog in contrasts with the 64% yield of compound 19 , highlighting challenges in coupling boronic acids to complex heterocycles. The target compound’s synthesis route remains undefined but may benefit from optimized palladium-catalyzed cross-coupling strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
